molecular formula C10H17NO3 B3431599 3-(Cyclohexylformamido)propanoic acid CAS No. 914773-52-7

3-(Cyclohexylformamido)propanoic acid

Cat. No.: B3431599
CAS No.: 914773-52-7
M. Wt: 199.25 g/mol
InChI Key: KSXXREBWTTXPSW-UHFFFAOYSA-N
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Description

3-(Cyclohexylformamido)propanoic acid is an organic compound with the molecular formula C10H17NO3 It is a derivative of propanoic acid, where a cyclohexylformamido group is attached to the third carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylformamido)propanoic acid typically involves the reaction of cyclohexylamine with 3-bromopropanoic acid. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine displaces the bromine atom in 3-bromopropanoic acid, forming the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylformamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexylformamidoacetic acid.

    Reduction: Reduction of the amide group can yield cyclohexylformaminopropanoic acid.

    Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Cyclohexylformamidoacetic acid.

    Reduction: Cyclohexylformaminopropanoic acid.

    Substitution: Various esters or amides, depending on the substituent introduced.

Scientific Research Applications

3-(Cyclohexylformamido)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylformamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylformamido group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. This can lead to various biological effects, depending on the specific enzyme or pathway targeted.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexylamino)propanoic acid
  • 3-(Cyclohexylcarbamoyl)propanoic acid
  • 3-(Cyclohexylmethylamino)propanoic acid

Uniqueness

3-(Cyclohexylformamido)propanoic acid is unique due to the presence of the cyclohexylformamido group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(cyclohexanecarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c12-9(13)6-7-11-10(14)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXXREBWTTXPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302950
Record name N-(Cyclohexylcarbonyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914773-52-7
Record name N-(Cyclohexylcarbonyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914773-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Cyclohexylcarbonyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ten grams of β-alanine and 9 g of sodium hydroxide were dissolved in 100 mL of purified water, and 14.9 g of cyclohexanecarbonyl chloride were added dropwise under freezing conditions. After stirring for five hours, hydrochloric acid was added and the pH was adjusted to 2 or less. After extraction with 500 mL of ethyl acetate, the product was desiccated over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue was recrystallized with aqueous ethanol, and 17.2 g of the desired product was obtained (yield of 85%).
Quantity
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9 g
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Name
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100 mL
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14.9 g
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0 (± 1) mol
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Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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